molecular formula C24H21NO5S B2372353 [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-50-8

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2372353
CAS No.: 1114850-50-8
M. Wt: 435.49
InChI Key: CDJMJHORSWNPGK-UHFFFAOYSA-N
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Description

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and its derivatives have been a subject of extensive research, particularly in the synthesis and structural characterization of related compounds.

  • Synthesis Techniques and Novel Transformations : A study detailed the synthesis of related compounds through CAN-mediated oxidations, leading to products like xanthones and benzo[c]xanthenes, indicating a method for exploring novel molecular transformations and potentially new applications for similar compounds (Johnson et al., 2010).

  • Selective Reactions in Synthesis : Another research highlighted the selective O-demethylation in the bromination of derivatives, revealing intricate chemical behavior and the formation of bromophenol derivatives, which can be crucial in understanding the reactivity of such compounds (Çetinkaya et al., 2011).

  • Chemical Modification for Therapeutic Potential : Derivatives of similar structures were synthesized to improve biological stability and anticancer potential, indicating the therapeutic possibilities of structurally related compounds (Hayakawa et al., 2004).

  • Computational and Crystallographic Studies : Studies involving computational techniques and crystallographic analyses have been conducted to understand the geometric and electronic structure of similar compounds. This kind of research aids in predicting the reactivity and interactions of the molecules, which can be foundational for further applications (Preet & Cannoo, 2015).

Antioxidant and Enzyme Inhibitory Properties

Compounds structurally related to 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have shown significant antioxidant properties and enzyme inhibitory activities, suggesting their potential in therapeutic applications.

  • Antioxidant Activities : Synthesized bromophenol derivatives of related compounds demonstrated effective antioxidant power, hinting at the potential health benefits and therapeutic applications of these molecules (Çetinkaya et al., 2012).

  • Enzyme Inhibition for Therapeutic Applications : Novel bromophenols synthesized from related compounds were found to inhibit human cytosolic carbonic anhydrase, an enzyme involved in various physiological processes. These findings suggest potential medical applications, especially in designing drugs for conditions like glaucoma or epilepsy (Balaydın et al., 2012).

The scientific research applications of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and its derivatives, as illustrated above, mainly focus on synthesis techniques, structural characterizations, and their potential in medicinal chemistry, particularly due to their antioxidant and enzyme inhibitory properties. These insights pave the way for further exploration and utilization of such compounds in various scientific and therapeutic domains.

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-8-10-17(11-9-16)24(26)23-15-25(18-12-19(29-2)14-20(13-18)30-3)21-6-4-5-7-22(21)31(23,27)28/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJMJHORSWNPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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